molecular formula C21H22N4O3S2 B2458528 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2097934-75-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2458528
CAS RN: 2097934-75-1
M. Wt: 442.55
InChI Key: JFYKDWFZYTXGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of the compound have been synthesized and characterized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Studies revealed that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting their potential therapeutic development (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activity

  • Research into pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties has shown promising antimicrobial and antifungal activities. These compounds demonstrated effectiveness against a variety of Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi, highlighting their potential in addressing infectious diseases (S. Y. Hassan, 2013).

Anti-inflammatory and Antimicrobial Agents

  • Thiazolyl and thiadiazolyl derivatives of 1H-pyrazole have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Select compounds outperformed indomethacin in both local and systemic anti-inflammatory assays and demonstrated superior gastrointestinal safety profiles. These findings suggest their utility as safer anti-inflammatory medications with additional antimicrobial benefits (A. Bekhit et al., 2008).

Kynurenine 3-hydroxylase Inhibitors

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, a target for neurodegenerative diseases treatment. These inhibitors block the enzyme in rat and gerbil models, potentially offering a new therapeutic approach to diseases where the kynurenine pathway is implicated (S. Röver et al., 1997).

Anti-Tumor Activity

  • Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated against hepatocellular carcinoma cell lines, revealing several compounds with promising IC50 values. These results indicate potential applications in cancer therapy, particularly for hepatocellular carcinoma (S. M. Gomha et al., 2016).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-11-15(2)25(24-14)20(21-5-4-10-29-21)12-22-30(26,27)18-8-6-17(7-9-18)19-13-28-16(3)23-19/h4-11,13,20,22H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYKDWFZYTXGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)C3=COC(=N3)C)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.